6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide
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Overview
Description
6-(3-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the dimethoxyphenyl group and the pyridine carboxamide moiety. Common synthetic methods include:
Nucleophilic substitution reactions: These are used to introduce the dimethoxyphenyl group.
Amidation reactions: These are employed to form the carboxamide linkage.
Cyclization reactions: These are used to construct the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(3-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(3-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine carboxamides: These compounds share the pyridine carboxamide moiety and may exhibit similar chemical properties.
Uniqueness
6-(3-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and other fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H28N4O3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-[3-[(2,3-dimethoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c1-31-22-10-6-7-18(24(22)32-2)15-26-21-13-14-29(17-21)23-12-11-19(16-27-23)25(30)28-20-8-4-3-5-9-20/h3-12,16,21,26H,13-15,17H2,1-2H3,(H,28,30) |
InChI Key |
RHDUBIHVVGDQAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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